![molecular formula C24H24FN5O3 B2540210 N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105228-04-3](/img/structure/B2540210.png)
N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound is associated with cascade cyclization reactions involving triamino triazoles with aromatic aldehydes and cycloalkanones, leading to the formation of partially hydrogenated triazoloquinazolines. The structural elucidation of similar compounds has been confirmed by X-ray diffraction, showcasing the compound's potential in facilitating complex chemical transformations and the synthesis of novel heterocyclic compounds (Lipson et al., 2006).
Biological Activities
Research on related triazoloquinazoline derivatives has explored their biological activities, including anticancer and antimicrobial properties. For instance, a series of triazoloquinazoline-derived ureas showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the therapeutic potential of compounds within this chemical family (Reddy et al., 2015). Additionally, novel triazoloquinazoline compounds have been evaluated for their antimicrobial activities against various pathogens, with some showing moderate to good activities and suggesting their utility in developing new antimicrobial agents (Pokhodylo et al., 2021).
Photophysical Properties
The synthesis of related compounds under UV-light-induced domino-type reactions has been reported, with the resulting products displaying distinct fluorescence properties. This indicates the potential of N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide in applications requiring fluorescent materials, such as biological imaging and sensors (Palaniraja & Roopan, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna and A2B receptors , which are involved in various biological processes.
Mode of Action
The compound is believed to interact with its targets through a process known as intercalation . Intercalation is a mode of DNA binding where the compound inserts itself between the base pairs of the DNA helix, causing structural changes that can affect the DNA’s function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth and proliferation . By binding to their targets, these compounds can disrupt normal cellular functions, leading to various downstream effects.
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
Similar compounds have been found to exhibit anti-proliferative activities against various cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . .
properties
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methyl]-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFWZYFIQBOLPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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